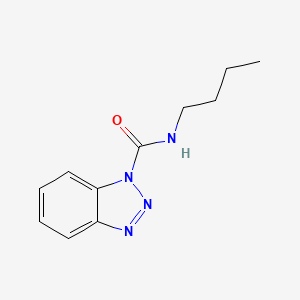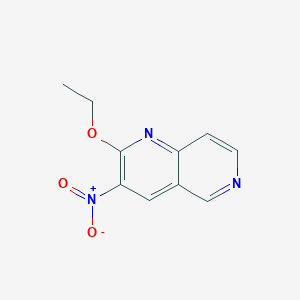![molecular formula C14H19NO B11885898 2-Phenyl-3-oxa-1-azaspiro[4.5]decane CAS No. 101113-92-2](/img/structure/B11885898.png)
2-Phenyl-3-oxa-1-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-3-oxa-1-azaspiro[4.5]decane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a nitrogen atom and an oxygen atom are part of the ring system. The presence of the phenyl group adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane can be achieved through various methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds via a tandem radical addition and dearomatizing cyclization process . Another method involves the three-component condensation of anisole, isobutyraldehyde, and a corresponding nitrile in dichloromethane in the presence of concentrated sulfuric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-3-oxa-1-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethyl bromodifluoroacetate, concentrated sulfuric acid, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoroalkylated derivatives can be obtained through difluoroalkylation reactions .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-3-oxa-1-azaspiro[4.5]decane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural properties.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane involves its interaction with molecular targets through its spirocyclic structure. The compound can participate in various chemical pathways, including radical addition and cyclization processes . The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-3-oxa-1-azaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
2-Azaspiro[4.5]decane: Lacks the phenyl and oxa groups, making it less chemically diverse.
3-Oxa-1-azaspiro[4.5]decane:
1-Oxa-9-azaspiro[5.5]undecane: Different ring size and substitution pattern, leading to different chemical properties and applications.
The uniqueness of 2-Phenyl-3-oxa-1-azaspiro[4
Eigenschaften
CAS-Nummer |
101113-92-2 |
|---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
2-phenyl-3-oxa-1-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H19NO/c1-3-7-12(8-4-1)13-15-14(11-16-13)9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |
InChI-Schlüssel |
ZWHIRERDHJTNJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)COC(N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)







![4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11885874.png)




